4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C21H22N2O3 and a molecular weight of 350.42 g/mol This compound is characterized by the presence of a fluorenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Wissenschaftliche Forschungsanwendungen
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary target of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is falcipain 2 (FP-2) . FP-2 is a hemoglobin-degrading cysteine protease of Plasmodium falciparum, the parasite responsible for malaria . This makes FP-2 a significant target for the development of novel antimalarial drugs .
Mode of Action
The compound interacts with FP-2, inhibiting its function .
Biochemical Pathways
The inhibition of FP-2 affects the biochemical pathways involved in the degradation of hemoglobin . This disruption can prevent Plasmodium falciparum from obtaining necessary nutrients, thereby inhibiting its growth and proliferation .
Result of Action
The inhibition of FP-2 by this compound can lead to the death of Plasmodium falciparum due to starvation . This could potentially reduce the severity of malaria in infected individuals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Fluorenyl-Piperazine Intermediate: The initial step involves the reaction of 9H-fluorene with piperazine under specific conditions to form the fluorenyl-piperazine intermediate. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired intermediate.
Attachment of the Butanoic Acid Moiety: The fluorenyl-piperazine intermediate is then reacted with a butanoic acid derivative, such as succinic anhydride, to form the final product. This step requires controlled reaction conditions, including temperature and pH, to ensure the successful attachment of the butanoic acid moiety.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenyl-piperazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]butanoic acid: Similar structure but lacks the oxo group.
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanoic acid: Similar structure with a shorter carbon chain.
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pentanoic acid: Similar structure with a longer carbon chain.
Uniqueness
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is unique due to the presence of the oxo group in its structure, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Eigenschaften
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIBNUAZPYGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.